![molecular formula C20H22BrFN2O3S B2534496 N-(4-bromo-2-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 946311-47-3](/img/structure/B2534496.png)
N-(4-bromo-2-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide
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Description
N-(4-bromo-2-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide, also known as BrF-TAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Potential Applications
N-(4-bromo-2-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a compound that may not have direct research outcomes available under the exact name. However, related research on similar compounds provides insights into the types of applications and investigations that compounds with such structural features could be involved in. These include synthesis for potential therapeutic applications, studying their biological activities, and evaluating their physical and chemical properties.
Synthesis and Biological Activities : Compounds with similar structural characteristics have been synthesized and evaluated for their anticonvulsant and antidepressant activities. For example, derivatives of 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide have shown potential in reducing immobility times in mice, indicating antidepressant properties. These compounds have also demonstrated protective effects against seizures induced by pentylenetetrazole, suggesting anticonvulsant activities (Xie, Tang, Pan, & Guan, 2013).
Antimicrobial and Anti-inflammatory Potential : Analogous compounds, such as sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, have been synthesized and screened for antimicrobial activity. These studies provide a basis for exploring the antimicrobial properties of similar acetamide derivatives, potentially contributing to the development of new antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013).
Chemical Properties and Pesticidal Applications : Investigations into the powder diffraction data of derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, including those with fluorophenyl groups, contribute to understanding the structural and physical properties of these compounds. Such research can facilitate the development of potential pesticides, highlighting the diverse industrial applications of structurally related acetamides (Olszewska, Pikus, & Tarasiuk, 2008).
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrFN2O3S/c1-14-5-8-17(9-6-14)28(26,27)24-11-3-2-4-16(24)13-20(25)23-19-10-7-15(21)12-18(19)22/h5-10,12,16H,2-4,11,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNMZUOLFGQWQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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